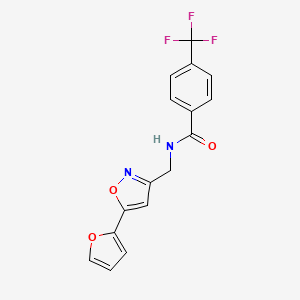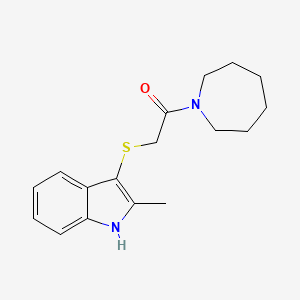
1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
説明
1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of indole-based compounds that have been extensively studied for their pharmacological properties.
詳細な合成法
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone involves the reaction of 2-methyl-1H-indole-3-thiol with 1-azepan-1-yl-ethanone in the presence of a suitable reagent.", "Starting Materials": [ "2-methyl-1H-indole-3-thiol", "1-azepan-1-yl-ethanone" ], "Reaction": [ "To a solution of 2-methyl-1H-indole-3-thiol (1.0 g, 6.2 mmol) in dry THF (20 mL) under nitrogen, 1.5 equiv. of NaH (60% dispersion in mineral oil, 0.62 g, 15.5 mmol) is added at 0°C. The mixture is stirred for 30 min at 0°C and then 1-azepan-1-yl-ethanone (1.2 g, 7.4 mmol) is added dropwise. The reaction mixture is stirred at 0°C for 2 h and then allowed to warm to room temperature. The reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 × 20 mL). The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the desired product as a white solid (1.1 g, 70% yield).", ] }
作用機序
The exact mechanism of action of 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II.
生化学的および生理学的効果
1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. It has also been shown to inhibit the migration and invasion of cancer cells. In neuroscience, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In immunology, it has been shown to modulate the activity of immune cells, such as T cells and macrophages.
実験室実験の利点と制限
One of the advantages of 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is its potential therapeutic applications in various fields. It has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone. One direction is to further investigate its potential therapeutic applications in cancer research, neuroscience, and immunology. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its clinical efficacy and safety. Additionally, further research is needed to optimize its synthesis method and improve its solubility for in vivo administration.
科学的研究の応用
1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been studied for its potential role in treating neurodegenerative disorders, such as Alzheimer's disease. In immunology, it has been studied for its potential immunomodulatory effects.
特性
IUPAC Name |
1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-13-17(14-8-4-5-9-15(14)18-13)21-12-16(20)19-10-6-2-3-7-11-19/h4-5,8-9,18H,2-3,6-7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZQVDMSEGKJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329043 | |
| Record name | 1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |
CAS RN |
536701-69-6 | |
| Record name | 1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



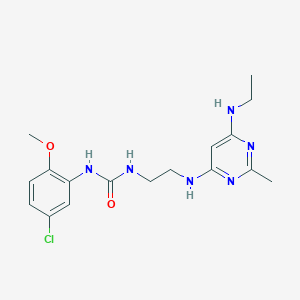
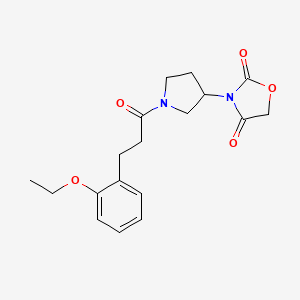
![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)
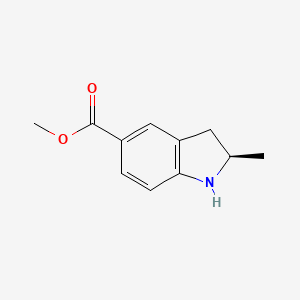
![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)
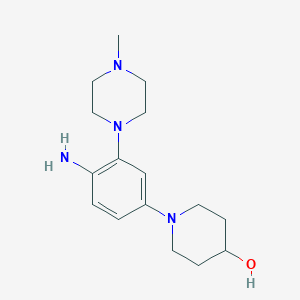
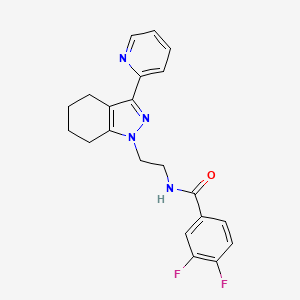
![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)
